
1,3-Dimethyl-1-(1-methylpiperidin-4-yl)ureahydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-dimethyl-1-(1-methylpiperidin-4-yl)urea hydrochloride is a chemical compound with the molecular formula C9H19N3O·HCl. It is a derivative of urea and piperidine, and it is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dimethyl-1-(1-methylpiperidin-4-yl)urea hydrochloride typically involves the reaction of 1-methylpiperidine with dimethylcarbamoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or other suitable purification methods.
Industrial Production Methods
In an industrial setting, the production of 1,3-dimethyl-1-(1-methylpiperidin-4-yl)urea hydrochloride may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial practices include the use of automated reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1,3-dimethyl-1-(1-methylpiperidin-4-yl)urea hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the urea moiety can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding oxidized products such as carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted urea derivatives.
Scientific Research Applications
1,3-dimethyl-1-(1-methylpiperidin-4-yl)urea hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Employed in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 1,3-dimethyl-1-(1-methylpiperidin-4-yl)urea hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 1,3-dimethyl-1-(1-methylpiperidin-4-yl)urea
- 3,3-dimethyl-1-(1-methylpiperidin-4-yl)urea hydrochloride
- 3,3-dimethyl-1-[(1-methylpiperidin-4-yl)methyl]urea
Uniqueness
1,3-dimethyl-1-(1-methylpiperidin-4-yl)urea hydrochloride is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of a urea moiety with a piperidine ring makes it particularly useful in various research applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C9H20ClN3O |
|---|---|
Molecular Weight |
221.73 g/mol |
IUPAC Name |
1,3-dimethyl-1-(1-methylpiperidin-4-yl)urea;hydrochloride |
InChI |
InChI=1S/C9H19N3O.ClH/c1-10-9(13)12(3)8-4-6-11(2)7-5-8;/h8H,4-7H2,1-3H3,(H,10,13);1H |
InChI Key |
XFCGGDQWVGLUQQ-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)N(C)C1CCN(CC1)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


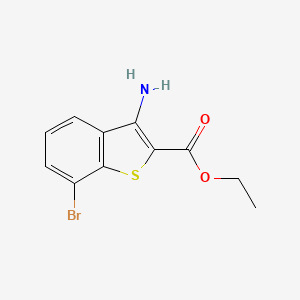
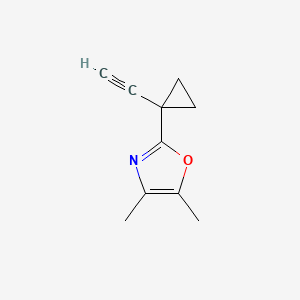
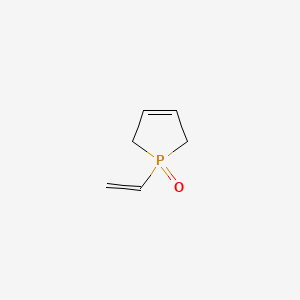
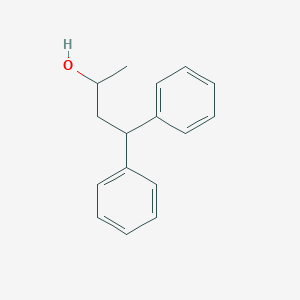
![7-Oxaspiro[4.5]decan-2-one](/img/structure/B13578085.png)
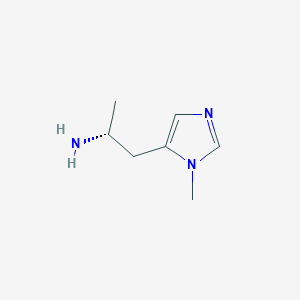

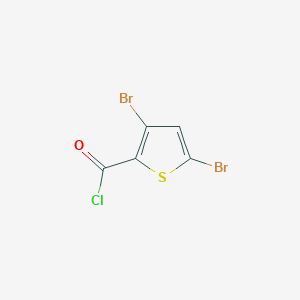

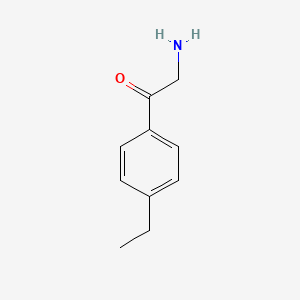
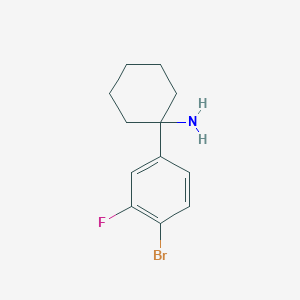
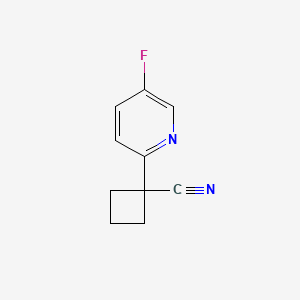
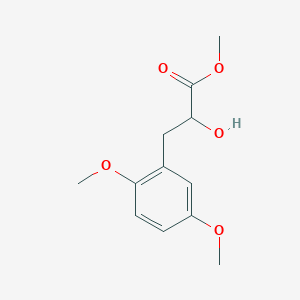
![N-[(2,4-dichlorophenyl)methyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide](/img/structure/B13578126.png)
